molecular formula C15H19NO5 B11802678 2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid

2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid

Cat. No.: B11802678
M. Wt: 293.31 g/mol
InChI Key: BGZLITWHMVGELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is a complex organic compound with the molecular formula C14H17NO4. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in medicinal chemistry due to its versatile biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

2-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)-2-methoxyacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyacetic acid moiety, in particular, differentiates it from other pyrrolidine derivatives, providing unique properties for scientific research and industrial applications .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

2-methoxy-2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid

InChI

InChI=1S/C15H19NO5/c1-20-13(14(17)18)12-8-5-9-16(12)15(19)21-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,17,18)

InChI Key

BGZLITWHMVGELE-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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